molecular formula C16H16N2S B1518158 [1-Benzothiophen-3-yl(pyridin-3-yl)methyl](ethyl)amine CAS No. 1154227-93-6

[1-Benzothiophen-3-yl(pyridin-3-yl)methyl](ethyl)amine

Cat. No.: B1518158
CAS No.: 1154227-93-6
M. Wt: 268.4 g/mol
InChI Key: ZXCNYYLWJALIOX-UHFFFAOYSA-N
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Description

[1-Benzothiophen-3-yl(pyridin-3-yl)methyl](ethyl)amine is a useful research compound. Its molecular formula is C16H16N2S and its molecular weight is 268.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-Benzothiophen-3-yl(pyridin-3-yl)methylamine plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to bind to certain receptor proteins, modulating their activity and affecting downstream signaling pathways. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s specificity and affinity for its targets .

Molecular Mechanism

At the molecular level, 1-Benzothiophen-3-yl(pyridin-3-yl)methylamine exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their catalytic activity. This binding often involves specific interactions with amino acid residues within the enzyme’s active site. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Benzothiophen-3-yl(pyridin-3-yl)methylamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular behavior, including alterations in cell proliferation and differentiation .

Metabolic Pathways

1-Benzothiophen-3-yl(pyridin-3-yl)methylamine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing the metabolic flux and levels of specific metabolites. For instance, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. These metabolic transformations can affect the compound’s bioavailability and overall pharmacokinetic profile .

Transport and Distribution

The transport and distribution of 1-Benzothiophen-3-yl(pyridin-3-yl)methylamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, the compound may be actively transported into cells via membrane transporters or passively diffuse across cell membranes. Once inside the cell, it may bind to intracellular proteins, influencing its distribution and activity .

Properties

IUPAC Name

N-[1-benzothiophen-3-yl(pyridin-3-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2S/c1-2-18-16(12-6-5-9-17-10-12)14-11-19-15-8-4-3-7-13(14)15/h3-11,16,18H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCNYYLWJALIOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C1=CN=CC=C1)C2=CSC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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